REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:9])=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH2:10]=[O:11].Cl>C(#N)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:10]=[O:11])=[C:4]([OH:8])[C:3]=1[CH3:9]
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1)O)C
|
Name
|
MgCI2
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
87 mL
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Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
TEA
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
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C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to afford a pinkish reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
the resulting yellow colored mixture was heated
|
Type
|
EXTRACTION
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Details
|
The reaction was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
washed with satd NaCl (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
concd to afford an oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography with EtOAc/hexane (1:9)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C=O)C=C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |